mocravimod

Vue d'ensemble

Description

Mocravimod est un modulateur synthétique du récepteur de la sphingosine 1-phosphate. Il est principalement utilisé comme thérapie adjuvante et de maintien pour les patients subissant une transplantation allogénique de cellules souches hématopoïétiques, en particulier pour ceux atteints de leucémie aiguë myéloïde. This compound agit en bloquant la sortie des lymphocytes des organes lymphoïdes via son métabolite actif phosphorylé, améliorant ainsi l'effet greffe contre la leucémie tout en réduisant la maladie du greffon contre l'hôte .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Mocravimod est synthétisé par un processus en plusieurs étapes impliquant la réaction du propane-1,3-diol avec divers réactifs pour introduire des groupes fonctionnels nécessaires à son activité. La synthèse implique généralement :

Formation de la structure de base : Cela implique la réaction du propane-1,3-diol avec des réactifs appropriés pour former la structure de base du this compound.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits par des réactions telles que la chloration, la sulfonation et l'amination.

Purification : Le produit final est purifié à l'aide de techniques telles que la cristallisation et la chromatographie pour garantir une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la rentabilité. Les étapes clés comprennent :

Synthèse en masse : Des réacteurs à grande échelle sont utilisés pour effectuer les réactions chimiques.

Purification : Des techniques de purification à l'échelle industrielle telles que la chromatographie à grande échelle et la cristallisation sont employées.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont en place pour garantir que le produit final répond à toutes les normes réglementaires.

Analyse Des Réactions Chimiques

Types de réactions

Mocravimod subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du this compound.

Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Des réactifs tels que les halogènes et les chlorures de sulfonyle sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques et des propriétés différentes.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude des modulateurs du récepteur de la sphingosine 1-phosphate.

Biologie : Etudié pour ses effets sur le trafic des lymphocytes et la modulation immunitaire.

Médecine : Utilisé dans des essais cliniques pour son potentiel à améliorer les effets greffe contre la leucémie et à réduire la maladie du greffon contre l'hôte chez les patients subissant une transplantation allogénique de cellules souches hématopoïétiques.

Industrie : Applications potentielles dans le développement de nouvelles thérapies immunomodulatrices pour diverses maladies

Mécanisme d'action

This compound exerce ses effets en modulant les récepteurs de la sphingosine 1-phosphate. Il bloque le signal requis par les cellules T pour sortir des ganglions lymphatiques et d'autres organes lymphoïdes. En séquestrant les cellules T alloréactives au sein du tissu lymphoïde, le this compound favorise une réponse greffe contre la leucémie tout en réduisant la maladie du greffon contre l'hôte. Ce mécanisme est obtenu sans affecter le pouvoir cytotoxique, tueuse des cellules leucémiques, des cellules T .

Applications De Recherche Scientifique

Mocravimod is a synthetic sphingosine 1-phosphate receptor (S1PR) modulator being developed by Priothera Ltd . It is under investigation as an adjunctive and maintenance treatment for Acute Myeloid Leukemia (AML) patients undergoing allogeneic hematopoietic stem cell transplantation (HSCT) .

Scientific Research Applications

Mechanism of Action

this compound functions by blocking the signal required for T cells to exit lymph nodes and lymphoid organs . Unlike immunosuppressants, this compound retains T cell effector function . By preventing the migration of donated lymphocytes, this compound may help keep these cells in lymphoid tissues, such as bone marrow, to attack remaining cancer cells and prevent AML recurrence . This modulation aims to maintain graft-versus-leukemia (GVL) activity while reducing graft-versus-host disease (GVHD) .

Clinical Trials and Studies

- Phase 1b/2a Study: A Phase 1b/2a study of this compound in patients with hematological malignancies showed the drug to be safe and well-tolerated, with promising overall survival rates . The study provided the first human data on S1PR modulators administered to patients undergoing allogeneic HSCT .

- MO-TRANS Phase 2b/3 Study: A global Phase 2b/3 study (MO-TRANS) is underway to assess the efficacy and safety of this compound as an adjunctive and maintenance therapy in adult AML patients undergoing allogeneic HSCT . The study intends to start in the second half of 2022, with preliminary data expected by the end of 2024 .

- Efficacy and Safety Study: A Phase III placebo-controlled study aims to evaluate this compound's efficacy and safety in adult participants with AML undergoing blood cell transplantation . This study will use this compound in addition to standard-of-care GVHD preventative drugs .

Clinical Data Highlights

Clinical data presented at the European Hematology Association (EHA) 2022 Congress highlighted several key findings :

- S1PR modulator class effects, like bradycardia, were not clinically concerning .

- Promising overall survival (OS) data were observed .

- There was a limited number of relapses, as well as acute and chronic graft-versus-host disease (GVHD) .

Potential Benefits

this compound has the potential to be a first-in-class therapy for maintaining graft-versus-leukemia responses while preventing graft-versus-host disease . This approach could significantly benefit AML patients undergoing allogeneic hematopoietic stem cell transplants .

Study Objectives

The MO-TRANS study has several key objectives :

Mécanisme D'action

Mocravimod exerts its effects by modulating sphingosine 1-phosphate receptors. It blocks the signal required by T cells to egress from lymph nodes and other lymphoid organs. By sequestering alloreactive T cells within the lymphoid tissue, this compound promotes a graft-versus-leukemia response while reducing graft-versus-host disease. This mechanism is achieved without affecting the cytotoxic, leukemia-cell-killing power of the T cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Fingolimod : Un autre modulateur du récepteur de la sphingosine 1-phosphate utilisé pour le traitement de la sclérose en plaques.

Siponimod : Utilisé pour le traitement des formes récurrentes de sclérose en plaques.

Ozanimod : Utilisé pour le traitement des formes récurrentes de sclérose en plaques et de la rectocolite hémorragique.

Unicité de Mocravimod

This compound est unique dans son application comme thérapie adjuvante et de maintien pour les patients subissant une transplantation allogénique de cellules souches hématopoïétiques. Contrairement aux autres modulateurs du récepteur de la sphingosine 1-phosphate, le this compound est spécifiquement conçu pour améliorer l'effet greffe contre la leucémie tout en réduisant la maladie du greffon contre l'hôte, ce qui le rend particulièrement précieux dans le traitement des tumeurs malignes hématologiques .

Activité Biologique

Mocravimod, also known as KRP203, is a selective sphingosine-1-phosphate receptor (S1PR) modulator that has garnered attention for its potential therapeutic applications in hematological malignancies, particularly in the context of allogeneic hematopoietic stem cell transplantation (allo-HSCT). Its primary mechanism involves blocking the egress of T cells from lymph nodes, which plays a crucial role in mitigating graft-versus-host disease (GVHD) while preserving graft-versus-leukemia (GVL) effects.

This compound functions by modulating S1PR signaling pathways. This modulation leads to the sequestration of alloreactive T cells in lymphoid tissues, thereby reducing their migration to peripheral tissues where they could cause GVHD. Importantly, this mechanism allows for the maintenance of GVL activity, which is vital for eliminating residual leukemia cells post-transplantation.

Key Mechanisms:

- Sequestration of T Cells : this compound prevents T cells from exiting lymph nodes.

- Reduction of GVHD : By limiting T cell migration to peripheral tissues, it reduces tissue damage associated with GVHD.

- Maintenance of GVL Activity : Alloreactive T cells remain in lymphoid organs where they can still target malignant cells.

Phase 1b and 2b/3 Trials

This compound has been evaluated in several clinical trials focusing on its safety and efficacy in patients undergoing allo-HSCT.

Phase 1b Study

- Objective : To assess safety and tolerability in patients with hematological malignancies.

- Results : this compound significantly reduced circulating lymphocyte counts without adversely affecting engraftment or transplantation outcomes. CD4+ T cells were found to be more sensitive to this compound treatment compared to CD8+ T cells .

Phase 2b/3 MO-TRANS Trial

- Objective : To evaluate this compound as adjunctive and maintenance therapy in adult patients with acute myeloid leukemia (AML) undergoing allo-HSCT.

- Design : Randomized, double-blind, placebo-controlled study enrolling approximately 249 patients. Participants receive either this compound (1 mg or 3 mg) or placebo alongside standard GVHD prophylaxis .

- Expected Outcomes : The trial aims to assess relapse-free survival and overall survival rates, with topline results anticipated by December 2025 .

Table: Summary of Clinical Trials Involving this compound

Biological Activity Insights

Recent studies have uncovered additional biological activities associated with this compound:

Vacuolization Induction

This compound has been shown to induce vacuolization in tumor cells through its action on phosphoinositide kinases. This effect is linked to alterations in membrane trafficking and endosomal maturation processes, suggesting a novel mechanism by which this compound may exert anti-tumor effects .

Implications for Treatment

The dual action of this compound—enhancing GVL while reducing GVHD—addresses a significant challenge in allo-HSCT. By balancing these two outcomes, this compound has the potential to improve long-term survival rates and quality of life for patients with hematological malignancies.

Propriétés

IUPAC Name |

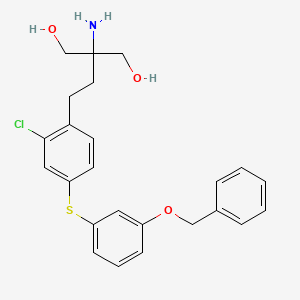

2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClNO3S/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18/h1-10,13-14,27-28H,11-12,15-17,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINUNQPYJGJCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965173 | |

| Record name | 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509092-16-4, 509088-69-1 | |

| Record name | KRP-203 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509092164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOCRAVIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X71GCJ0HLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.